molecular formula C14H15ClN2OS B3388051 N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,3-dimethylphenyl)acetamide CAS No. 857041-74-8

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B3388051
CAS No.: 857041-74-8
M. Wt: 294.8 g/mol
InChI Key: MQUGSDBGBZGGNI-UHFFFAOYSA-N
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Description

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,3-dimethylphenyl)acetamide is a heterocyclic compound that features a thiazole ring and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,3-dimethylphenyl)acetamide typically involves the reaction of 2,3-dimethylaniline with 4-(chloromethyl)-1,3-thiazole-2-amine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,3-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The thiazole ring can be involved in redox reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the chloromethyl group.

    Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the thiazole ring.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as azido or cyano derivatives can be formed.

    Oxidation Products: Oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones.

Scientific Research Applications

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,3-dimethylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.

    Materials Science: The compound is studied for its use in the development of novel materials with specific electronic properties.

    Biological Research: It is used as a probe to study enzyme interactions and protein binding.

Mechanism of Action

The mechanism of action of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The thiazole ring can interact with various biological pathways, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(3,4-dichlorophenyl)acetamide
  • N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,6-dimethylphenyl)acetamide

Uniqueness

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,3-dimethylphenyl)acetamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its biological activity and chemical reactivity. The presence of the 2,3-dimethyl groups can enhance its lipophilicity and potentially improve its interaction with biological membranes.

Properties

IUPAC Name

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2OS/c1-9-5-4-6-13(10(9)2)17(11(3)18)14-16-12(7-15)8-19-14/h4-6,8H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQUGSDBGBZGGNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N(C2=NC(=CS2)CCl)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24836077
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,3-dimethylphenyl)acetamide
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